2,3,4,5-Tetrafluoro-D-Phenylalanine
Description
Significance of Fluorinated Amino Acids as Biochemical Probes
The substitution of hydrogen atoms with fluorine in amino acids has become a valuable technique for probing protein structure and function. nih.gov Fluorine possesses several properties that make it an excellent probe. Its small size, comparable to that of a hydrogen atom, often allows for its incorporation into proteins with minimal structural perturbation. nih.gov However, the high electronegativity of fluorine can significantly alter the electronic properties of the amino acid side chain, influencing local interactions and protein stability. nih.gov
A key advantage of fluorinated amino acids is their utility in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁹F nucleus has a high gyromagnetic ratio and a wide chemical shift dispersion, making it a sensitive reporter of its local environment within a protein. This sensitivity allows researchers to monitor subtle conformational changes, protein-ligand interactions, and protein dynamics with high precision. Fluorinated aromatic amino acids, in particular, have been used to investigate enzyme kinetics, protein-protein interactions, and the stability of protein folds.
Overview of 2,3,4,5-Tetrafluoro-D-Phenylalanine as a Tool in Mechanistic and Structural Investigations
This compound combines the advantageous properties of both fluorinated and D-amino acids, making it a promising tool for a range of applications in chemical biology. While specific research on the D-enantiomer is limited, studies on its L-counterpart, 2,3,4,5-tetrafluoro-L-phenylalanine, have demonstrated its successful incorporation into proteins in mammalian cells with high fidelity. nih.gov This suggests that the 2,3,4,5-tetrafluoro substitution pattern is well-tolerated by the cellular machinery, paving the way for the use of the D-isomer in similar systems.
The tetrafluorinated phenyl ring of this amino acid provides a powerful ¹⁹F NMR probe for detailed structural and mechanistic studies. Its incorporation into peptides and proteins would allow for the investigation of molecular interactions and conformational changes in environments that are inaccessible to conventional probes. The D-stereochemistry would confer proteolytic stability, enabling the study of these fluorinated molecules over longer periods in biological systems.
Potential applications of this compound include the design of highly stable, fluorinated peptide inhibitors for therapeutic purposes, the creation of mirror-image proteins with novel functions, and as a probe to investigate the mechanisms of enzymes that interact with phenylalanine residues. The unique combination of properties in this compound offers a valuable addition to the chemical biologist's toolkit for dissecting and engineering biological systems.
Data Tables
Table 1: Physicochemical Properties of Phenylalanine and its Fluorinated Analogs
| Property | Phenylalanine | 2,3,4,5-Tetrafluoro-L-Phenylalanine | This compound (Expected) |
| Molecular Formula | C₉H₁₁NO₂ | C₉H₇F₄NO₂ | C₉H₇F₄NO₂ |
| Molecular Weight | 165.19 g/mol | 237.15 g/mol | 237.15 g/mol |
| Stereochemistry | L-enantiomer | L-enantiomer | D-enantiomer |
| Aromatic Ring | Phenyl | 2,3,4,5-Tetrafluorophenyl | 2,3,4,5-Tetrafluorophenyl |
| Key Feature | Natural aromatic amino acid | Fluorinated for ¹⁹F NMR studies | Proteolytically stable ¹⁹F NMR probe |
Table 2: Potential Applications of this compound in Chemical Biology
| Application Area | Specific Use | Rationale |
| ¹⁹F NMR Spectroscopy | Probing protein structure and dynamics | The tetrafluorinated ring provides a sensitive NMR signal to report on the local environment. |
| Studying protein-ligand interactions | Changes in the ¹⁹F chemical shift upon ligand binding can be used to characterize binding events. | |
| Protein and Peptide Design | Enhancing proteolytic stability | The D-stereochemistry prevents recognition and cleavage by proteases. |
| Creating novel molecular architectures | The unique stereochemistry can be used to induce specific secondary structures. | |
| Mechanistic Enzymology | Investigating enzyme active sites | Can be used as a non-natural substrate or inhibitor to probe enzyme mechanisms. |
| Studying protein folding pathways | The fluorinated probe can report on the local environment during the folding process. |
Structure
3D Structure
Properties
CAS No. |
747405-49-8 |
|---|---|
Molecular Formula |
C9H7F4NO2 |
Molecular Weight |
237.15 g/mol |
IUPAC Name |
(2R)-2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H7F4NO2/c10-4-1-3(2-5(14)9(15)16)6(11)8(13)7(4)12/h1,5H,2,14H2,(H,15,16)/t5-/m1/s1 |
InChI Key |
XPEAYFZWBKHVDF-RXMQYKEDSA-N |
Isomeric SMILES |
C1=C(C(=C(C(=C1F)F)F)F)C[C@H](C(=O)O)N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)CC(C(=O)O)N |
Origin of Product |
United States |
Strategies for Site Specific and Residue Specific Incorporation of 2,3,4,5 Tetrafluoro D Phenylalanine into Biomacromolecules
Chemical Peptide and Protein Synthesis
Chemical synthesis provides a direct and unambiguous method for incorporating fluorinated D-amino acids at any desired position within a peptide sequence.
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of synthetic peptide chemistry and is well-suited for creating peptides containing 2,3,4,5-Tetrafluoro-D-Phenylalanine. wpmucdn.comluxembourg-bio.com The most common strategy employed is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. wpmucdn.com This process involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support.
The key to incorporating the target compound is the availability of a properly protected building block, namely Fmoc-2,3,4,5-Tetrafluoro-D-Phe-OH. The synthesis cycle, as detailed in the table below, is repeated for each amino acid in the desired sequence. The use of an excess of the activated amino acid helps to drive the coupling reaction to completion, with purification handled by simple washing steps. luxembourg-bio.com This method has been successfully used to incorporate other modified phenylalanine residues into peptides. nih.govresearchgate.net
Table 1: Standard Cycle for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
| Step | Procedure | Purpose |
|---|---|---|
| 1. Deprotection | The resin-bound peptide is treated with a solution of piperidine (B6355638) in a solvent like N,N-Dimethylformamide (DMF). wpmucdn.com | To remove the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling step. |
| 2. Washing | The resin is washed multiple times with a solvent such as DMF. | To remove excess piperidine and the byproducts of the deprotection reaction. |
| 3. Coupling | The desired Fmoc-protected amino acid (e.g., Fmoc-2,3,4,5-Tetrafluoro-D-Phe-OH) is pre-activated with coupling reagents (like DIC/Oxyma) and added to the resin. wpmucdn.com | To form a new peptide bond between the activated carboxyl group of the incoming amino acid and the free N-terminal amine of the peptide chain on the resin. |
| 4. Washing | The resin is washed again with a solvent like DMF. | To remove excess reagents, unreacted amino acid, and byproducts from the coupling step. |
| 5. Repeat | Steps 1-4 are repeated until the full peptide sequence is assembled. | To elongate the peptide chain one amino acid at a time. |
| 6. Cleavage | The completed peptide is treated with a strong acid, typically Trifluoroacetic Acid (TFA). wpmucdn.com | To cleave the peptide from the resin support and simultaneously remove all permanent side-chain protecting groups from the amino acids. |
While SPPS is highly efficient for peptides up to about 50-60 residues, the synthesis of larger proteins becomes challenging due to accumulating side reactions and incomplete couplings. luxembourg-bio.com Segmental ligation techniques, most notably Native Chemical Ligation (NCL), overcome this limitation. NCL allows for the assembly of full-length proteins from smaller, chemically synthesized peptide fragments.
The strategy involves synthesizing a peptide segment containing this compound via SPPS, with a C-terminal thioester. A second peptide segment is synthesized with an N-terminal cysteine residue. When these two unprotected peptide fragments are mixed in solution, the cysteine's side-chain thiol attacks the C-terminal thioester of the first peptide. This is followed by a rapid, spontaneous intramolecular rearrangement (an S-to-N acyl shift) that forms a native peptide bond at the ligation site. This technique allows for the creation of large, complex proteins containing one or more precisely placed unnatural amino acids.
Genetic Code Expansion for Unnatural Amino Acid Incorporation
Genetic code expansion is a powerful technology that enables the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins within living cells. nih.gov This is accomplished by engineering and introducing an orthogonal translation system (OTS)—a new aminoacyl-tRNA synthetase/tRNA pair—that is specific for the desired ncAA. nih.govbiorxiv.org
The central challenge in genetic code expansion is creating an aminoacyl-tRNA synthetase (aaRS) that uniquely recognizes the unnatural amino acid—in this case, this compound—and charges it onto its cognate tRNA, without cross-reacting with any of the cell's endogenous amino acids or tRNAs. nih.govnih.gov The natural translational machinery is highly specific for L-amino acids, making the incorporation of D-amino acids particularly difficult due to low affinity for elongation factors and poor compatibility with the ribosome's active site. researcher.life
To overcome this, researchers use directed evolution to modify existing aaRSs. nih.govbiorxiv.org Pyrrolysyl-tRNA synthetase (PylRS) and Tyrosyl-tRNA synthetase (TyrRS) are common starting scaffolds. nih.govbiorxiv.org A library of aaRS mutants is created by randomizing the amino acids in the active site. acs.org This library is then subjected to rounds of selection to identify variants that can charge the target ncAA onto the orthogonal tRNA. biorxiv.org Recent efforts have successfully identified PylRS-based pairs that can encode a variety of fluorinated phenylalanine analogs. nih.gov While these systems are typically evolved for L-isomers, they represent a critical starting point for developing synthetases that can accommodate the D-stereoisomer, a process that may also require engineering of other translational components like elongation factor-Tu (EF-Tu). researcher.life
To assign the new amino acid to a specific position in a protein's sequence, a codon must be made available. The most common strategy is nonsense suppression . pnas.org This method repurposes a stop codon, typically the amber codon (UAG), which normally signals the termination of translation. nih.gov An orthogonal tRNA is engineered with an anticodon (CUA) that recognizes the UAG codon. In a cell containing the engineered aaRS, the orthogonal tRNA, and the target gene with a UAG codon at the desired position, the ribosome will pause at the UAG site. Instead of a release factor binding and terminating protein synthesis, the aaRS-charged tRNA will bind and incorporate this compound, allowing translation to continue. pnas.orgnih.gov
An alternative and more complex strategy is frameshift suppression . This technique uses an engineered tRNA with an expanded, four-base anticodon that can recognize a corresponding quadruplet codon in the mRNA. pnas.orgelifesciences.org This shifts the reading frame by one nucleotide, restoring the original reading frame downstream if designed correctly. elifesciences.org Frameshift suppression opens up the possibility of using a new set of codons for ncAA incorporation, which is particularly useful for inserting multiple, different ncAAs into the same protein. pnas.org
The success of genetic code expansion is measured by its efficiency and fidelity. Efficiency refers to the yield of full-length protein containing the ncAA. For nonsense suppression, this is largely determined by the competition between the engineered suppressor tRNA and the cell's native translation release factors at the stop codon. mdpi.com Incorporation efficiencies for ncAAs can vary widely but often average around 25% and can be limited by factors such as cellular uptake of the ncAA and the compatibility of the charged tRNA with elongation factors. mdpi.comnih.gov
Fidelity refers to the accuracy of incorporation, meaning that only the intended ncAA is inserted at the specified site. mdpi.com A loss of fidelity can occur if the engineered aaRS is "leaky" and mis-charges its cognate tRNA with a natural amino acid, or if an endogenous synthetase charges the orthogonal tRNA. nih.gov High-fidelity systems are crucial for producing homogenous proteins for research and therapeutic applications. The fidelity of incorporation is often assessed using mass spectrometry, which can confirm the precise mass of the resulting protein. nih.gov
Table 2: Research Findings on Factors Influencing Genetic Incorporation of Fluorinated Amino Acids
| Finding | Observation | Implication for 2,3,4,5-Tetrafluoro-D-Phe | Reference |
|---|---|---|---|
| Synthetase Polyspecificity | An engineered p-cyano-L-phenylalanyl-tRNA synthetase (pCNFRS) was found to recognize at least 18 different phenylalanine analogues. | A single engineered synthetase might incorporate various fluorinated phenylalanines, but achieving specificity for only one, like 2,3,4,5-Tetrafluoro-D-Phe, requires further evolution to improve selectivity. | nih.gov |
| Incorporation Efficiency Limit | In mammalian cells, the incorporation efficiency of fluorinated amino acids appears to have a ceiling of approximately 60-70%, even with high concentrations of the FAA, suggesting a persistent intracellular pool of natural amino acids. | Achieving 100% incorporation of 2,3,4,5-Tetrafluoro-D-Phe in vivo is unlikely; a mixture of fluorinated and non-fluorinated proteins will likely be produced. | nih.gov |
| Fidelity Measurement | Mass spectrometry (MALDI-TOF) of a protein designed to have a hexa-fluorohistidine tag showed a major peak for the correct product and a minor peak corresponding to a peptide with five fluoro-histidines and one natural histidine. | Mass spectrometry is a critical tool to verify the fidelity of 2,3,4,5-Tetrafluoro-D-Phe incorporation and quantify any contamination from natural amino acids. | nih.gov |
| Codon Suppression Competition | The efficiency of nonsense suppression increases non-linearly with the amount of suppressor tRNA, indicating significant competition with endogenous release factors. | To maximize the yield of protein containing 2,3,4,5-Tetrafluoro-D-Phe, the expression levels of the suppressor tRNA and engineered synthetase must be optimized. | pnas.org |
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 9-fluorenylmethoxycarbonyl (Fmoc) |
| tert-butyl (tBu) |
| Piperidine |
| N,N-Dimethylformamide (DMF) |
| Diisopropylcarbodiimide (DIC) |
| Ethyl Cyano(hydroxyimino)acetate (Oxyma) |
| Trifluoroacetic Acid (TFA) |
| Cysteine |
| p-cyano-L-phenylalanine |
Biosynthetic Pathways for Global or Residue-Specific Fluorination
The biosynthetic incorporation of non-canonical amino acids (ncAAs) into proteins and peptides offers a powerful tool for modifying the properties of biomacromolecules. nih.govnih.gov For this compound, a D-amino acid, the biosynthetic pathways are not straightforward and present unique challenges compared to its L-amino acid counterparts. The primary hurdles for the ribosomal incorporation of D-amino acids include the stereospecificity of aminoacyl-tRNA synthetases (aaRSs), the proofreading activity of D-aminoacyl-tRNA deacylase (DTD), and the discriminatory nature of the ribosome itself. nih.gov
Two principal biosynthetic strategies can be envisioned for the incorporation of this compound: non-ribosomal peptide synthesis and ribosomal synthesis through engineered machinery.
Non-Ribosomal Peptide Synthesis (NRPS)
Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes found in bacteria and fungi that synthesize peptides independent of messenger RNA and the ribosome. wikipedia.orgnih.gov A key feature of NRPSs is their ability to incorporate non-proteinogenic amino acids, including D-amino acids, into peptide chains. nih.govresearchgate.net The specificity of an NRPS module for a particular amino acid is determined by its adenylation (A) domain, which recognizes and activates the amino acid. nih.gov
The incorporation of this compound into a peptide via NRPS would necessitate an A-domain that can recognize this specific fluorinated D-amino acid. While naturally occurring NRPSs that incorporate D-phenylalanine exist, their ability to accept a tetrafluorinated analog is not guaranteed. However, the A-domains of NRPSs are amenable to protein engineering. By mutating the amino acid binding pocket of a phenylalanine-specific A-domain, it is conceivable to alter its specificity to preferentially activate this compound. For instance, a single mutation has been shown to switch the substrate specificity of a phenylalanine-specific NRPS A-domain to activate unnatural amino acids with azide (B81097) and alkyne groups. unifr.ch This approach would allow for the residue-specific incorporation of the fluorinated D-amino acid into a specific peptide product.
Ribosomal Synthesis via Engineered Systems
Global or residue-specific incorporation of this compound into proteins via the ribosome is a more complex challenge. This would require overcoming the inherent stereochemical barriers of the translational apparatus.
A potential pathway would involve the use of an Escherichia coli strain that is auxotrophic for phenylalanine, meaning it cannot synthesize this essential amino acid. rsc.org In a defined medium lacking phenylalanine but supplemented with this compound, the cell could be forced to use the unnatural analog. However, this strategy faces several obstacles:
Aminoacyl-tRNA Synthetase (aaRS) Specificity: The endogenous phenylalanyl-tRNA synthetase (PheRS) is highly specific for L-phenylalanine and would likely not recognize the D-isomer. Therefore, an engineered, orthogonal aaRS would be required that can specifically charge the D-amino acid onto a cognate tRNA. nih.govpnas.orgnih.gov
D-aminoacyl-tRNA Deacylase (DTD) Activity: E. coli possesses a DTD enzyme that efficiently hydrolyzes D-aminoacyl-tRNAs, preventing their participation in protein synthesis. nih.gov The gene encoding DTD would need to be knocked out to allow for the accumulation of D-aminoacyl-tRNA.
Ribosome Discrimination: The ribosome itself discriminates against D-aminoacyl-tRNAs at the peptidyltransferase center. nih.govnih.gov Successful incorporation may require the use of engineered ribosomes with mutations in the 23S rRNA that enhance their tolerance for D-amino acids. nih.govharvard.edu
A hypothetical engineered E. coli strain for the incorporation of this compound would therefore need to possess a suite of modifications. The in vivo synthesis of the D-amino acid could potentially be achieved using a D-amino acid transaminase (DATA). These enzymes catalyze the transfer of an amino group from a donor to a keto acid, producing a D-amino acid. wikipedia.org A DATA with broad substrate specificity might be able to convert a tetrafluorinated phenylpyruvate analog into this compound.
The following table summarizes the key components and challenges of a hypothetical engineered system for the ribosomal incorporation of this compound.
| Component | Function/Challenge | Engineering Strategy |
| Host Strain | Phenylalanine auxotroph to enable forced incorporation. | Deletion of genes involved in phenylalanine biosynthesis. rsc.org |
| D-Amino Acid Synthesis | In vivo production of this compound. | Introduction of a D-amino acid transaminase with broad substrate specificity. wikipedia.org |
| Aminoacyl-tRNA Synthetase | Charging of this compound to a tRNA. | Engineering of an orthogonal aaRS/tRNA pair. nih.govpnas.orgnih.gov |
| D-aminoacyl-tRNA Deacylase | Prevention of D-aminoacyl-tRNA hydrolysis. | Knockout of the dtd gene. nih.gov |
| Ribosome | Acceptance of D-aminoacyl-tRNA during translation. | Engineering of 23S rRNA to improve D-amino acid tolerance. nih.govharvard.edu |
The following table provides illustrative data on the incorporation of D-phenylalanine into a protein using an engineered system, highlighting the potential efficiencies that could be targeted for this compound.
| Protein | Position of Incorporation | D-Phe Incorporation Efficiency (%) | Reference |
| Dihydrofolate Reductase (DHFR) | 22 | 35-45% | harvard.edu |
| Luciferase | 250 | Not specified, but functional protein was produced. | harvard.edu |
| Green Fluorescent Protein (GFPuv) | 66 | Not quantified, but resulted in altered spectral properties. | rsc.org |
Applications of 2,3,4,5 Tetrafluoro D Phenylalanine in Probing Protein Structure, Dynamics, and Interactions
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy as a Biomolecular Probe
¹⁹F NMR spectroscopy serves as a highly sensitive method for observing specific sites within a protein without the spectral complexity of ¹H NMR. By introducing a ¹⁹F-labeled amino acid like a tetrafluorinated phenylalanine, researchers can gain insights into the protein's behavior in different states. The chemical shift of the fluorine nucleus acts as a reporter, changing in response to alterations in its immediate surroundings. nih.govnih.gov
The sensitivity of the ¹⁹F chemical shift to its environment makes it an ideal probe for detecting conformational changes in proteins upon binding to ligands, such as small molecules, substrates, or inhibitors. nih.govnih.gov When a ligand binds, the local environment around the ¹⁹F label can be altered through direct contact or allosteric effects, leading to a measurable change in the ¹⁹F NMR spectrum. This can manifest as a shift in the resonance peak, a change in its intensity, or an alteration in its line width. Such changes can be used to quantify binding affinities (dissociation constants, Kd). nih.gov
While this is a principal application for fluorinated amino acids in general, specific research articles detailing the application of 2,3,4,5-Tetrafluoro-D-Phenylalanine for monitoring protein conformational changes and ligand binding events were not identified in the performed search. However, the fundamental principles of ¹⁹F NMR suggest its utility for such purposes.
Identifying the surfaces through which proteins interact with each other or with ligands is crucial for understanding biological pathways and for drug design. nih.govelifesciences.org ¹⁹F NMR can be a powerful tool for mapping these interfaces. By systematically incorporating a fluorinated phenylalanine at various positions within a protein sequence, researchers can monitor the ¹⁹F NMR spectrum upon the addition of a binding partner. Residues at the interaction interface will likely experience significant changes in their chemical shifts, while those distant from the binding site will show little to no perturbation. nih.gov
The specific use of this compound for the elucidation of protein-protein and protein-ligand interaction interfaces has not been detailed in the available search results. However, the general methodology is well-established for other fluorinated analogs.
Protein folding is a complex process involving a series of conformational changes, and characterizing transient intermediate states is a significant challenge. ¹⁹F NMR is well-suited to study folding pathways because it can monitor changes at specific sites as the protein transitions from an unfolded to a folded state. scholaris.canih.gov The different chemical environments experienced by the ¹⁹F label in unfolded, intermediate, and folded states can give rise to distinct signals, allowing for the characterization of the kinetics and thermodynamics of the folding process. nih.gov The dynamics of a protein, ranging from slow conformational exchanges to faster fluctuations, can also be investigated by analyzing ¹⁹F NMR relaxation parameters.
Detailed studies of protein folding pathways and dynamics specifically employing this compound were not found in the conducted search.
A significant advancement in the field is the ability to study proteins directly within the complex environment of a living cell. Research has demonstrated that pyrrolysine-based aminoacyl-tRNA synthetases can be engineered to site-specifically incorporate a variety of fluorinated phenylalanine analogs, including 2,3,4,5-tetrafluorophenylalanine, into proteins in mammalian (HEK 293T) cells with high fidelity. nih.gov This breakthrough allows for the expression of proteins containing this specific probe at a scale suitable for biochemical and structural analyses within a cellular context. nih.gov
The ability to encode 2,3,4,5-tetrafluorophenylalanine in cells opens the door to performing in-cell ¹⁹F NMR studies. nih.gov These experiments can provide invaluable information on how protein structure, stability, and interactions are modulated by the crowded cellular milieu, which can differ significantly from the dilute buffer conditions of in vitro experiments. nih.gov The high fidelity of incorporation ensures that the observed ¹⁹F NMR signal originates specifically from the targeted site in the protein of interest. nih.gov
| Fluorinated Analog | Synthetase | Encoding Fidelity (%) |
|---|---|---|
| Penta-fluoro Phe | PheX-D6 | 98.2 |
| 2,3,5,6-tetra-fluoro Phe | PheX-D6 | 98.7 |
| 2,3,6-tri-fluoro Phe | PheX-D6 | 100.0 |
| 2,6-di-fluoro Phe | PheX-D6 | 95.0 |
| Penta-fluoro Phe | PheX-B5 | 97.5 |
| 2,3,5,6-tetra-fluoro Phe | PheX-B5 | 97.9 |
| 2,3,6-tri-fluoro Phe | PheX-B5 | 88.1 |
| 2,6-di-fluoro Phe | PheX-B5 | 81.8 |
| 2-mono-fluoro Phe | PheX-B5 | 95.6 |
Note: The study cited successfully incorporated 2,3,4,5-tetrafluorophenylalanine, and the table shows data for the closely related 2,3,5,6-tetrafluorophenylalanine (B15319581) as an example of the high fidelity achievable.
Membrane proteins are notoriously difficult to study by traditional solution NMR due to their large size and requirement for a membrane-mimicking environment. Solid-state NMR (ssNMR) is a powerful technique for studying such systems. researchgate.netnih.govresearchgate.net The incorporation of ¹⁹F labels is particularly advantageous for ssNMR because it can significantly simplify the spectra and provide high sensitivity. nih.gov ¹⁹F ssNMR can yield information on the structure, dynamics, and orientation of membrane-embedded peptides and proteins. meihonglab.comnih.gov
While ¹⁹F ssNMR is a promising approach for membrane protein studies, specific examples utilizing this compound as the probe were not present in the searched literature.
Influence of Tetrafluorination on Protein and Peptide Conformation and Stability
The introduction of multiple fluorine atoms onto the phenyl ring of phenylalanine can have significant effects on the physicochemical properties of the amino acid, which in turn can influence the conformation and stability of the protein or peptide into which it is incorporated. Aromatic interactions involving phenylalanine are important for protein stability and ligand recognition. nih.gov Serial fluorination provides a method to specifically alter the electrostatic characteristics of the aromatic ring without large steric changes. nih.gov
Research on the villin headpiece subdomain (HP35), a small, fast-folding protein, has shown that incorporating tetrafluorinated phenylalanines can lead to a significant increase in both thermal and thermodynamic stability compared to variants containing pentafluorophenylalanine. nih.gov This enhanced stability is attributed to the favorable electrostatic ArH•••π interactions between the electron-deficient tetrafluorinated ring and other aromatic residues. The presence of a hydrogen atom on the fluorinated ring, as is the case in tetrafluorophenylalanine, is crucial for these stabilizing interactions, which are absent in the perfluorinated analog (pentafluorophenylalanine). nih.gov This finding highlights that highly, but not fully, fluorinated aromatic rings can be used as tools in protein design to strengthen specific intramolecular interactions. nih.gov
| HP35 Variant | Melting Temperature (Tm, °C) | Change in Free Energy of Unfolding (ΔΔGu, kcal/mol) |
|---|---|---|
| Wild-Type | 72.2 | - |
| F6(F5)Phe | 67.5 | +0.8 |
| F6(F4)Phe* | 76.0 | -0.5 |
*Note: The paper refers to "tetrafluorinated phenylalanines" generically. The data shown is representative of the stabilizing effect observed.
The ability to genetically encode 2,3,4,5-tetrafluorophenylalanine in cells allows for the direct assessment of these stability effects in a biological context. nih.gov By replacing native phenylalanine residues, researchers can parse the specific contributions of aromatic interactions to protein function and stability within the cellular environment. nih.gov Furthermore, the use of D-amino acids, such as this compound, in synthetic peptides can modulate aggregation properties and increase resistance to degradation by proteases. While L-phenylalanine can form amyloid-like fibrils, D-phenylalanine has been shown to arrest this fibrillation, suggesting a potential therapeutic application for D-amino acids in modulating peptide and protein aggregation. nih.gov
Modulation of Hydrophobic and Aromatic Interactions
The substitution of hydrogen with fluorine on the phenyl ring of phenylalanine dramatically alters its electronic properties while maintaining a similar size, making it an effective probe for studying molecular interactions. Phenylalanine's benzyl (B1604629) side chain participates in both hydrophobic and aromatic interactions, such as stacking and cation-π interactions, which are crucial for protein folding and ligand recognition. nih.govrusselllab.org The introduction of four fluorine atoms to the D-phenylalanine ring in this compound significantly modifies these interactions.
Fluorination increases the hydrophobicity of the aromatic ring, which can enhance interactions with nonpolar environments, such as the core of a protein or a lipid membrane. russelllab.orgnih.gov However, the high electronegativity of fluorine atoms withdraws electron density from the aromatic ring, creating a quadrupole moment that is opposite in sign to that of benzene. This electron-deficient "fluorous" ring system has altered aromatic interactions. While it weakens cation-π interactions, it can form favorable interactions with electron-rich aromatic systems (a "quadrupole-quadrupole" or "arene-arene" interaction) and can also participate in stabilizing ArH•••π interactions, where the remaining C-H bond on the fluorinated ring interacts with a standard aromatic ring. nih.gov
Research has shown that D-phenylalanine can modulate the self-assembly of L-phenylalanine, a process largely driven by hydrophobic interactions. nih.gov The tetrafluorinated analog, with its distinct electronic and hydrophobic profile, offers a refined tool to dissect these forces.
| Interaction Type | Effect of 2,3,4,5-Tetrafluoro Substitution | Rationale |
| Hydrophobicity | Increased | Fluorine is more hydrophobic than hydrogen. |
| Cation-π | Weakened | The electron-withdrawing fluorine atoms reduce the negative electrostatic potential of the ring face. |
| Arene-Arene Stacking | Modified | The altered quadrupole moment changes the preferred geometry and strength of stacking with other aromatic rings. |
| ArH•••π Interaction | Strengthened | The remaining C-H bond is polarized by the adjacent fluorine atoms, enhancing its interaction with electron-rich π systems. nih.gov |
Effects on Secondary Structural Elements (e.g., Helicity, Sheet Formation)
The ability of a non-canonical amino acid to be incorporated into a protein without disrupting its fundamental secondary structure is critical for its use as a probe. Studies involving the incorporation of tetrafluorinated phenylalanines into the villin headpiece subdomain (HP35), a small protein with a well-defined tertiary and secondary structure, have demonstrated that these analogs are well-tolerated within the protein fold. nih.gov The successful folding of HP35 variants containing tetrafluorinated phenylalanines suggests that the presence of the fluorinated residue is compatible with the formation of secondary structural elements like alpha-helices. nih.gov
Engineering Enhanced Conformational Stability in Peptides and Proteins
A key application of fluorinated amino acids is the enhancement of protein stability. nih.gov The incorporation of tetrafluorinated phenylalanines has been shown to significantly increase the thermal and thermodynamic stability of proteins. nih.gov
In a study using the villin headpiece subdomain HP35, variants containing tetrafluorinated phenylalanines were found to be substantially more stable than those with the more commonly used pentafluorophenylalanine. nih.gov This enhanced stability was attributed to the retention and strengthening of electrostatic ArH•••π interactions between the partially fluorinated ring and other aromatic residues within the protein's hydrophobic core. nih.gov The single remaining hydrogen on the tetrafluorophenyl ring acts as a hydrogen bond donor to a neighboring aromatic ring, an interaction not possible with the perfluorinated ring of pentafluorophenylalanine.
| Villin Headpiece Variant | Change in Melting Temperature (ΔTm) | Change in Free Energy of Unfolding (ΔΔG_u) |
| Tetrafluoro-Phe | Increased | Favorable (Stabilizing) |
| Pentafluoro-Phe | Decreased | Unfavorable (Destabilizing) |
Table based on findings reported in J. Am. Chem. Soc. 2009, 131, 1, 18–19. nih.gov The table illustrates the superior stabilizing effect of tetrafluorinated phenylalanine compared to pentafluorophenylalanine in the HP35 protein model.
This stabilizing effect is crucial for the design of robust proteins for therapeutic or industrial applications. The ability to fine-tune stabilizing interactions through partial fluorination provides a more nuanced approach to protein engineering than simple hydrophobic core packing.
Insights into Chirality and Backbone Stereochemistry in Protein Design
The use of D-amino acids like this compound offers profound insights into the role of stereochemistry in protein structure and function. Natural proteins are almost exclusively composed of L-amino acids, and the machinery of protein biosynthesis is exquisitely tuned to maintain this homochirality. researchgate.net Introducing a D-amino acid is a significant stereochemical perturbation that can be leveraged for specific design purposes.
The Ramachandran plot for D-amino acids occupies regions of conformational space that are the mirror image of those allowed for L-amino acids. nih.gov This means that a D-residue will have fundamentally different preferences for its backbone dihedral angles (φ, ψ). This property is exploited in peptide design to create specific structural motifs. For instance, a D-amino acid can stabilize a tight β-turn, which is a critical component of many folded proteins and bioactive peptides. nih.gov
Furthermore, peptides containing D-amino acids are often more resistant to degradation by proteases, which are chiral enzymes evolved to recognize and cleave peptide bonds between L-amino acids. The incorporation of this compound can thus confer proteolytic stability, a highly desirable trait for peptide-based therapeutics. The combination of stereochemical influence on backbone conformation and the unique properties of the tetrafluorinated aromatic ring makes this a particularly powerful building block in protein and peptide engineering.
Advanced Methodological Developments and Computational Approaches
High-Throughput Screening Platforms Utilizing Fluorinated Amino Acids
The site-specific incorporation of fluorinated amino acids like 2,3,4,5-Tetrafluoro-D-Phenylalanine into proteins has opened new avenues for high-throughput screening (HTS). These platforms enable the rapid assessment of how the introduction of this non-canonical amino acid influences protein stability, function, and interactions.
A key advancement in this area is the development of engineered aminoacyl-tRNA synthetase/tRNA pairs that can efficiently and faithfully incorporate 2,3,4,5-tetrafluorophenylalanine into proteins in response to a specific codon, such as an amber stop codon (TAG), in both prokaryotic and eukaryotic cells, including Human Embryonic Kidney (HEK) 293T cells. nih.gov This allows for the creation of large libraries of protein variants, each containing the fluorinated analog at a specific position.
Furthermore, HTS platforms can be designed to screen for specific functional changes. For example, if the protein of interest is an enzyme, its catalytic activity can be assayed in a high-throughput manner. This allows for the identification of variants where the introduction of this compound modulates enzymatic function, potentially leading to the development of novel biocatalysts with altered substrate specificity or enhanced stability.
The general workflow for such a high-throughput screening approach is outlined below:
| Step | Description |
| 1. Library Generation | Create a library of gene variants of the protein of interest, each with a TAG codon at a different position. |
| 2. Expression | Co-express the gene library with the engineered aminoacyl-tRNA synthetase/tRNA pair for this compound in a suitable host system (e.g., E. coli or HEK cells). |
| 3. Screening | Subject the expressed protein variants to a high-throughput assay to measure a desired property (e.g., fluorescence, enzymatic activity, binding affinity). |
| 4. Hit Identification | Identify protein variants that exhibit the desired change in property due to the incorporation of the fluorinated amino acid. |
| 5. Validation | Further characterize the "hit" variants to confirm the observed effects and understand the underlying molecular mechanisms. |
Computational Chemistry and Molecular Dynamics Simulations of this compound in Biomolecules
Computational methods are indispensable for understanding the impact of incorporating this compound into biomolecules at an atomic level. These techniques provide insights that are often difficult to obtain through experimental methods alone.
Prediction of Conformational Preferences and Electrostatic Potentials
The substitution of hydrogen atoms with fluorine significantly alters the electronic properties of the phenyl ring, which in turn influences the conformational preferences and electrostatic potential of the amino acid.
Conformational Preferences: Molecular mechanics force fields and quantum mechanical calculations can be used to predict the preferred backbone (phi/psi) and side-chain (chi) dihedral angles of this compound within a peptide or protein. The increased size and unique electronic nature of the tetrafluorinated ring can lead to steric clashes or favorable non-covalent interactions that favor specific conformations over others. These predictions can help in the rational design of peptides and proteins with desired structural features. nih.gov
Electrostatic Potentials: The high electronegativity of fluorine atoms leads to a significant redistribution of electron density in the phenyl ring. The introduction of four fluorine atoms on the phenyl ring results in a decrease in the electrostatic potential of the aromatic face, making it a poorer cation-π interaction partner compared to phenylalanine. nih.gov This altered electrostatic potential can be visualized using molecular electrostatic potential (MEP) maps, which are crucial for understanding and predicting how the fluorinated residue will interact with its environment. nih.gov
Modeling of Fluorine-Mediated Interactions within Protein Environments
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of proteins containing this compound. By simulating the movements of atoms over time, MD can reveal how the fluorinated residue affects protein structure, flexibility, and interactions.
MD simulations can be used to model various fluorine-mediated interactions, including:
Dipole-dipole interactions: The C-F bond has a significant dipole moment, which can lead to favorable interactions with polar groups in the protein or with other fluorinated residues.
Orthogonal multipolar interactions: The unique electronic distribution of the tetrafluorinated ring can lead to specific interactions with backbone carbonyl groups, contributing to protein stability.
Hydrophobic and fluorous interactions: While the fluorinated ring is hydrophobic, it can also participate in "fluorous" interactions, where it preferentially interacts with other fluorinated molecules or a fluorous phase.
These simulations can help to rationalize experimental observations, such as changes in protein stability or binding affinity upon incorporation of this compound. nih.govnih.gov
Integration with Other Spectroscopic and Structural Techniques (e.g., X-ray Crystallography, Cryo-Electron Microscopy)
The combination of computational modeling with experimental structural techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) provides a comprehensive understanding of the effects of this compound on biomolecular structure.
X-ray Crystallography: This technique can provide high-resolution three-dimensional structures of proteins containing the fluorinated amino acid. nih.gov The resulting electron density maps can precisely locate the positions of the fluorine atoms, providing experimental validation for computational models of fluorine-mediated interactions. researchgate.net The structural information from crystallography is invaluable for understanding how the protein accommodates the bulky and electronically distinct fluorinated side chain.
The integration of these techniques allows for a cyclical process of model building and refinement. Computational models can be used to interpret experimental data, while experimental structures provide benchmarks for validating and improving computational force fields and methods.
Bio-orthogonal Labeling Strategies with Fluorinated Amino Acid Tags
While the tetrafluorophenyl group of this compound is not a conventional bio-orthogonal handle for chemical ligation, its unique properties make it a valuable tag for certain labeling strategies, particularly for biophysical studies.
The most prominent application of fluorinated amino acids in labeling is for 19F Nuclear Magnetic Resonance (NMR) spectroscopy . The fluorine nucleus has a spin of 1/2 and a high gyromagnetic ratio, making it a sensitive NMR probe. The chemical shift of the 19F signal is highly sensitive to the local chemical environment. By incorporating this compound at a specific site in a protein, the fluorine atoms act as a reporter group.
Changes in the 19F NMR spectrum can provide detailed information about:
Protein folding and unfolding
Conformational changes upon ligand binding
Protein-protein interactions
The local electrostatic environment
This "labeling" strategy is bio-orthogonal in the sense that fluorine is virtually absent in biological systems, so the 19F NMR signals are free from background interference. nih.gov
Furthermore, while not a direct chemical ligation handle, the unique reactivity of the highly fluorinated aromatic ring could potentially be exploited in novel bio-orthogonal reactions. However, such strategies are still in the exploratory phase. The primary role of this compound as a "tag" currently lies in its utility as a sensitive and non-perturbing probe for 19F NMR studies.
Future Research Directions and Emerging Paradigms for 2,3,4,5 Tetrafluoro D Phenylalanine
Expansion of the Unnatural Amino Acid Repertoire for D-Phenylalanine Analogs
The development of novel D-phenylalanine analogs, including fluorinated versions, is a burgeoning area of research. The synthesis of substituted D-phenylalanines from readily available starting materials like cinnamic acids is being explored through innovative one-pot methodologies. nih.gov These methods often couple enzymatic reactions, such as those catalyzed by phenylalanine ammonia (B1221849) lyases (PALs), with chemoenzymatic deracemization to achieve high yields and excellent optical purity. nih.gov
A significant challenge in this field is the identification of enzymes with enhanced activity towards non-natural D-phenylalanine substrates. To address this, high-throughput screening methods are being developed to rapidly identify PAL variants with improved catalytic efficiency for the formation of these analogs. nih.gov The most promising enzyme variants can then be integrated into cascade reactions to boost the production of the desired D-configured product. nih.gov This approach is not only applicable to the synthesis of D-phenylalanines but can also be adapted to enhance the enantioselectivity for L-phenylalanine derivatives. nih.gov
Novel Applications in Designing Self-Assembling Peptide Systems
Peptides containing phenylalanine and its analogs have a remarkable ability to self-assemble into a variety of well-ordered nanostructures. This process is driven by non-covalent interactions, including hydrogen bonding and π-π stacking of the aromatic rings. nih.gov The incorporation of fluorinated phenylalanine derivatives like 2,3,4,5-Tetrafluoro-D-phenylalanine can modulate these interactions, leading to the formation of novel materials with tailored properties.
Research has demonstrated that homopeptides of phenylalanine can form diverse structures such as nanotubes, fibrils, and dendritic microarchitectures. rsc.orgnih.gov The introduction of protecting groups at the N- and C-termini of these peptides can further influence their self-assembly behavior, resulting in a range of polymorphs. nih.gov For instance, tetraphenylalanine peptides have been shown to self-organize into nanotubes with distinct structural features compared to those formed by the shorter diphenylalanine peptide. nih.govresearchgate.net
The unique properties of these self-assembling systems are being explored for various applications, including drug delivery. For example, phenylalanine-containing peptide hydrogels have been developed for the controlled release of therapeutic agents. nih.govresearchgate.net The aromatic nature of the phenylalanine residues can facilitate the encapsulation of aromatic drugs through π-π stacking interactions, enabling sustained release profiles. nih.gov
Advancements in In Vivo Imaging Probes Beyond ¹⁸F PET (e.g., ¹⁹F MRI)
The fluorine atoms in this compound make it an attractive candidate for the development of novel imaging probes, particularly for ¹⁹F Magnetic Resonance Imaging (MRI). Unlike traditional ¹H MRI, ¹⁹F MRI offers the advantage of a negligible background signal from endogenous fluorine in the body, leading to highly specific and high-contrast images. nih.gov
Researchers are designing ¹⁹F MRI probes that can be used for molecular imaging of specific biological targets and processes. nih.govmdpi.com These probes can be engineered to be "smart," changing their MRI signal in response to specific environmental cues such as pH or the presence of certain enzymes. nih.gov This "OFF/ON" switching mechanism allows for the targeted visualization of pathological conditions. nih.govd-nb.info
Furthermore, the wide chemical shift range of ¹⁹F allows for the possibility of "multicolor" imaging, where multiple fluorinated probes with distinct resonance frequencies can be used simultaneously to visualize different biological events. nih.govresearchgate.net This capability opens up new avenues for studying complex biological systems in vivo with high spatial and temporal resolution. The development of such advanced probes holds significant promise for the early diagnosis and monitoring of diseases like Alzheimer's. mdpi.com
Exploration in Complex Biological Systems and Pathways
Understanding the behavior and fate of this compound in complex biological systems is crucial for its application in medicine and biotechnology. D-amino acids, including D-phenylalanine, are known to have biological activities. wikipedia.org DL-phenylalanine, a mixture of the D- and L-isomers, has been investigated for its potential analgesic and antidepressant effects, which may be related to the ability of D-phenylalanine to inhibit the breakdown of enkephalins. wikipedia.orgnih.gov
The incorporation of fluorinated amino acids into peptides and proteins can confer resistance to enzymatic degradation, enhancing their stability and therapeutic potential. Research is ongoing to explore how the introduction of this compound affects protein structure, function, and interactions within cellular pathways. The unique properties of the tetrafluorinated ring can influence protein folding and binding affinities, offering a tool to probe and manipulate biological processes.
Synergistic Approaches Combining Synthetic Biology and Chemical Synthesis
The fields of synthetic biology and chemical synthesis are increasingly being combined to create novel biomolecules and biological systems with enhanced functionalities. nih.gov This synergistic approach is particularly relevant for the production and incorporation of unnatural amino acids like this compound.
Synthetic biology tools allow for the engineering of microorganisms to biosynthesize non-canonical amino acids. nih.gov For example, autonomous bacterial strains have been developed to produce 3,4-dihydroxy-L-phenylalanine (DOPA) and incorporate it into proteins. nih.gov Similar strategies could be envisioned for the biosynthesis of fluorinated phenylalanine analogs, potentially providing a more sustainable and cost-effective production method compared to traditional chemical synthesis.
By combining the power of chemical synthesis to create novel building blocks with the ability of synthetic biology to assemble them in a controlled manner within living cells, researchers can expand the chemical diversity of proteins and peptides. nih.gov This integrated approach paves the way for the development of new therapeutics, biomaterials, and research tools with unprecedented properties and functions.
Q & A
Basic Research Questions
Q. What are the primary synthetic pathways for 2,3,4,5-Tetrafluoro-D-Phenylalanine, and how do reaction parameters (e.g., temperature, catalysts) affect enantiomeric purity?
- Methodological Answer : The synthesis typically involves halogenation of phenylalanine derivatives using fluorinating agents like SF₄ or DAST (diethylaminosulfur trifluoride). Key steps include protecting the amino and carboxyl groups to prevent side reactions. For example, JP patents describe sequential fluorination of aromatic rings under controlled anhydrous conditions to minimize racemization . Optimization of reaction temperature (e.g., −78°C for electrophilic fluorination) and stoichiometric ratios of fluorinating agents are critical to achieving >95% enantiomeric excess. Post-synthesis purification via reverse-phase HPLC (C18 columns, acetonitrile/water gradient) ensures high purity .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹⁹F NMR is indispensable for verifying fluorination patterns (δ −110 to −160 ppm for aromatic fluorines). ¹H and ¹³C NMR resolve stereochemistry and backbone integrity .
- Mass Spectrometry : High-resolution LC-MS (ESI+) confirms molecular weight (e.g., [M+H]⁺ at m/z 276.1) and detects trace impurities .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, particularly for verifying D-configuration via anomalous dispersion effects .
Advanced Research Questions
Q. How can computational modeling guide the design of fluorinated amino acids for enhanced protein binding or metabolic stability?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic effects of fluorine substituents on aromatic rings, such as increased electronegativity and steric hindrance. Molecular docking (AutoDock Vina) simulates interactions with target enzymes (e.g., kinases or proteases), identifying fluorination sites that optimize binding affinity while minimizing off-target effects. For example, meta-fluorine positions in this compound may enhance hydrophobic interactions in enzyme active sites .
Q. What experimental strategies mitigate racemization during solid-phase peptide synthesis (SPPS) incorporating this compound?
- Methodological Answer :
- Coupling Conditions : Use HATU/DIPEA in DMF at 0°C to reduce base-induced racemization.
- Protecting Groups : Employ Emoc (9-fluorenylmethyloxycarbonyl) for temporary protection, with tert-butyl for carboxyl groups, to stabilize the chiral center .
- Monitoring : Circular Dichroism (CD) spectroscopy tracks conformational changes during chain elongation, while MALDI-TOF MS detects truncated sequences early .
Q. How does the fluorination pattern of this compound influence its pharmacokinetic properties in vivo?
- Methodological Answer : Fluorine atoms reduce metabolic degradation by cytochrome P450 enzymes via steric blocking. Radiolabeled studies (¹⁸F or ¹⁴C) in rodent models quantify bioavailability and tissue distribution. For instance, tetrafluorination increases plasma half-life (t₁/₂ > 6 hours vs. 2 hours for non-fluorinated analogs) due to decreased renal clearance and enhanced albumin binding .
Methodological Challenges & Solutions
Q. What are the key challenges in scaling up this compound synthesis, and how can they be addressed?
- Answer :
- Challenge 1 : Exothermic fluorination reactions risk thermal runaway.
- Solution : Use flow reactors with precise temperature control (−30°C to 25°C gradients) and inline IR spectroscopy for real-time monitoring .
- Challenge 2 : Low solubility of intermediates in organic solvents.
- Solution : Introduce polar aprotic co-solvents (e.g., DMSO/THF mixtures) or microwave-assisted synthesis to enhance reaction kinetics .
Q. How do fluorine substituents affect the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
